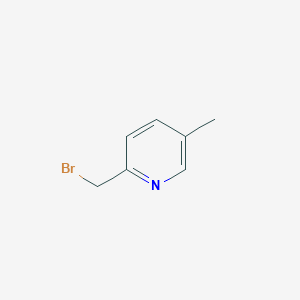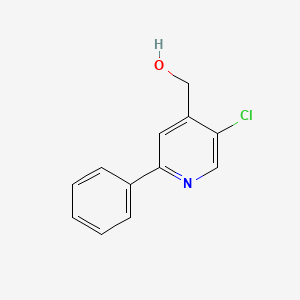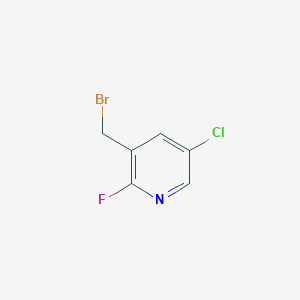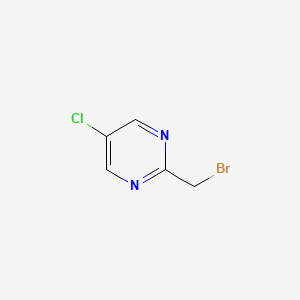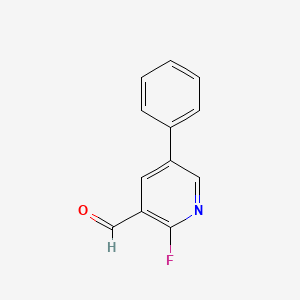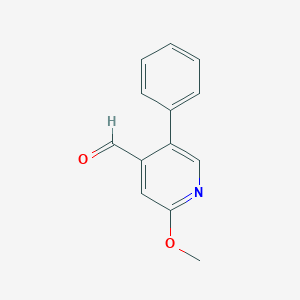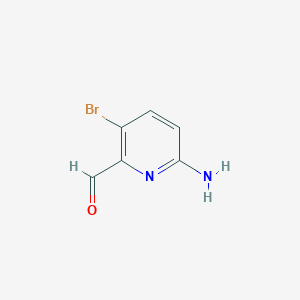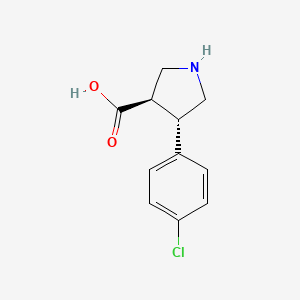
6-溴-5-氟吡啶甲醛
描述
6-Bromo-5-fluoropicolinaldehyde is a chemical compound with the molecular formula C6H3BrFNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 6-Bromo-5-fluoropicolinaldehyde consists of a bromine atom, a fluorine atom, a nitrogen atom, an oxygen atom, and six carbon atoms . The molecular weight of this compound is 204 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-5-fluoropicolinaldehyde include a molecular weight of 204 and a predicted density of 1.778±0.06 g/cm3 . The predicted boiling point is 236.9±35.0 °C .科学研究应用
生理活性化合物的合成
自由基环化是有机合成中构建碳环和杂环化合物(包括天然产物)的重要方法。这些环化的区域化学控制一直是广泛研究的主题。反应温度和自由基前体的首选构象等因素在确定环化过程方面起着至关重要的作用。例如,在低温下,4-exo-trig 环化比 5-endo-trig 环化更有利,而在高温下,则相反。将特定基团引入 N-乙烯基键也可以影响环化模式,从而合成具有潜在治疗应用的复杂分子 (Ishibashi & Tamura,2004 年).
环境污染修复
由于传统方法(如毒性和高成本)的局限性,酶处理废水中各种有机污染物引起了极大的兴趣。在氧化还原介体的存在下,漆酶和过氧化物酶等酶在降解难降解化合物方面显示出更高的效率。这些介体增加了底物的范围和酶降解的效率,这使得该方法有望修复含有芳香族化合物的工业废水 (Husain & Husain,2007 年).
抗癌研究
氟代嘧啶,特别是 5-氟尿嘧啶 (5-FU),被广泛用于癌症治疗,每年影响超过 200 万患者的生命。氟化学的最新进展使得这些化合物的用途更加精确。创新包括结合放射性和稳定同位素以研究代谢和生物分布、制备用氟代嘧啶替代的 RNA 和 DNA 以进行机制研究,以及识别 5-FU 抑制的新酶靶点,例如 TRMT2A 和伪尿苷酸合酶。这些发展不仅阐明了氟代嘧啶的作用机制,还为在个性化医疗中更有针对性地使用它们开辟了可能性 (Gmeiner,2020 年).
安全和危害
属性
IUPAC Name |
6-bromo-5-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-6-5(8)2-1-4(3-10)9-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMMMQPNBKSQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227605-60-8 | |
| Record name | 6-bromo-5-fluoropyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



